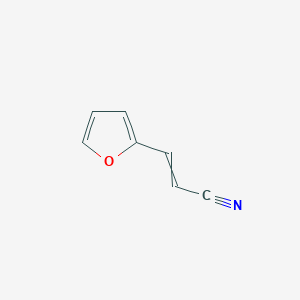

2-Furanacrylonitrile

Description

Contextualization within Furan (B31954) Chemistry and Vinyl Nitriles

2-Furanacrylonitrile (B1617533) is a bifunctional molecule that embodies key characteristics of both furan chemistry and vinyl nitriles. The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which renders it electron-rich and susceptible to electrophilic substitution. tubitak.gov.tr Furans are prevalent motifs in natural products and serve as important bio-derived platform chemicals, making them a focal point for sustainable chemistry. mdpi.comacs.org The development of chemical transformations for furan-containing compounds is crucial for converting biomass into valuable aromatic chemicals. acs.orgresearchgate.net

The vinyl nitrile moiety, specifically an α,β-unsaturated nitrile, is characterized by a carbon-carbon double bond conjugated to a cyano group (-C≡N). This arrangement makes the double bond electron-deficient and a prime candidate for nucleophilic attack, such as in Michael additions. rsc.org Nitriles are themselves versatile functional groups in organic synthesis, serving as precursors to amines, amides, carboxylic acids, and ketones. rsc.org The combination of the furan and vinyl nitrile functionalities in this compound creates a molecule with unique reactivity, allowing for selective transformations at either the heterocyclic ring or the activated double bond.

Strategic Significance of the this compound Scaffold in Synthetic Methodologies

The unique structural arrangement of this compound makes it a strategically significant scaffold for the synthesis of a variety of more complex molecules. Its utility has been demonstrated in several synthetic contexts, ranging from classic condensation reactions to modern catalytic C-C bond formations.

A notable application is its use as a substrate in the manganese-catalyzed heteroaddition of saturated nitriles. rsc.org In a recent study, this compound was successfully coupled with 1-naphthylacetonitrile (B90670) using a manganese catalyst under mild, base-free conditions to produce the corresponding glutaronitrile (B146979) derivative in a 90% yield. rsc.org This atom-economical approach highlights the modern trend of using earth-abundant metal catalysts for efficient C-C bond formation. rsc.org

Table 2: Manganese-Catalyzed Heteroaddition of 1-Naphthylacetonitrile to this compound

| Reactant 1 | Reactant 2 | Catalyst | Product Yield |

|---|

Data sourced from a 2024 study on manganese-catalyzed nitrile additions. rsc.org

Historically, acrylonitriles derived from furan, including this compound, have served as key intermediates in the synthesis of coumarins. For instance, β-(o-methoxyphenyl)-α-(2-furyl) acrylonitriles undergo demethylative cyclization to form 3-(2-furyl) coumarins. ias.ac.inias.ac.in This demonstrates the scaffold's long-standing role in building complex heterocyclic systems.

Furthermore, the furan ring within the scaffold can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as the diene component. escholarship.org This provides a powerful method for constructing bicyclic systems, which can be further transformed into a variety of aromatic compounds. acs.orgresearchgate.net The acrylonitrile (B1666552) moiety, as a dienophile, can also undergo [4+2] cycloadditions. numberanalytics.com The dual reactivity of this compound in such reactions opens up avenues for creating diverse molecular architectures. It is also explored as a building block for potential pharmaceuticals and agrochemicals. ontosight.ai

Evolution of Research Trajectories Pertaining to this compound

Research involving this compound and related structures has evolved significantly over the decades, reflecting broader trends in organic synthesis. Early research, exemplified by work in the 1970s, focused on the fundamental synthesis of the molecule and its application in established reactions, such as the preparation of coumarin (B35378) derivatives. ias.ac.inias.ac.in These studies established this compound as a useful intermediate for accessing specific classes of heterocyclic compounds.

The contemporary research trajectory has shifted towards sustainability and catalytic efficiency. The increasing emphasis on "green chemistry" has positioned furan-based compounds, derivable from biomass, as important renewable feedstocks. mdpi.comrsc.org This has spurred research into new catalytic methods for transforming furan platform chemicals into high-value products. nih.gov

The development of a manganese-catalyzed C-C bond-forming reaction in 2024 is a prime example of this modern approach. rsc.org This research focuses on using inexpensive, non-toxic, and earth-abundant metals to perform reactions under mild conditions, which is a significant advancement over methods that may require harsh conditions or precious metal catalysts. rsc.org Furthermore, recent research explores the use of furan-based monomers in polymerization reactions to create novel, bio-based materials with enhanced thermal and mechanical properties, a field where this compound's reactive groups could be strategically employed. rsc.org The focus has thus moved from using the scaffold in stoichiometric reactions to employing it in highly efficient, atom-economical, and sustainable catalytic processes.

Unaddressed Research Questions and Contemporary Challenges in this compound Chemistry

Despite its utility, several challenges and unanswered questions remain in the chemistry of this compound, presenting opportunities for future research.

A significant challenge lies in the selective functionalization of the furan ring itself. The furan core is sensitive to strong acids, oxidants, and high temperatures, which limits the use of many classical C-H functionalization techniques. nih.gov A key research question is, therefore, how to develop mild and selective catalytic methods to directly functionalize the C-H bonds of the furan ring in this compound without disturbing the vinyl nitrile group or degrading the ring. Success in this area would vastly expand the synthetic utility of the scaffold.

Another challenge is related to catalysis. While first-row transition metals like manganese have shown promise, many C-H functionalization reactions still rely on expensive second-row metals like palladium or rhodium. rsc.orgnih.gov A contemporary goal is to expand the scope of earth-abundant metal catalysts for a wider range of transformations on the this compound scaffold, including asymmetric reactions to control stereochemistry.

The full potential of this compound in cycloaddition reactions is also an area for further exploration. While the furan ring can act as a diene, its aromaticity can make it less reactive than non-aromatic dienes. researchgate.net Research into catalysts or reaction conditions that can effectively promote its participation in Diels-Alder and other cycloaddition reactions could unlock new pathways to complex polycyclic and aromatic structures from a bio-based starting material. acs.orgescholarship.org

Finally, while its potential in materials science is recognized, the specific synthesis of polymers and functional materials from this compound is not yet extensively documented. ontosight.airsc.org Future research could focus on leveraging its dual functionality for the development of novel polymers with tailored properties, contributing to the growing field of sustainable materials.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-5-1-3-7-4-2-6-9-7/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKAQNFBQHPERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871186 | |

| Record name | 2-Furanacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7187-01-1 | |

| Record name | 3-(2-Furanyl)-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7187-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Furanacrylonitrile and Its Derivatives

Catalytic Approaches to 2-Furanacrylonitrile (B1617533) Synthesis

Catalytic methods offer efficient and environmentally benign routes to this compound. These approaches primarily involve base-catalyzed condensation reactions, transition metal-mediated cross-coupling, and the use of organo- and biocatalysts.

Base-Catalyzed Condensation Reactions (e.g., Furfural-Acetonitrile Condensation)

Base-catalyzed condensation reactions represent a classical and widely utilized method for the synthesis of this compound. The Knoevenagel condensation of furfural (B47365) with acetonitrile (B52724) is a prominent example. This reaction is typically catalyzed by a base, which deprotonates acetonitrile to form a carbanion that subsequently attacks the carbonyl carbon of furfural. Dehydration of the resulting aldol (B89426) adduct yields this compound.

Various basic catalysts have been employed to facilitate this transformation. Studies have explored the use of heterogeneous basic catalysts, such as Mg-Al hydrotalcites and their calcined and rehydrated derivatives, for the aldol condensation of furfural with acetone (B3395972). mdpi.com These solid catalysts offer advantages in terms of separation and reusability. For instance, Mg:Al hydrotalcites, which are anionic clays, have demonstrated catalytic activity in neat aldol condensation reactions under microwave irradiation. mdpi.com The basicity of these materials can be tuned by varying the Mg:Al ratio and through thermal treatment. mdpi.com

The reaction of furfural and acetone under basic conditions initially forms an aldol product, which then dehydrates to an enone. mdpi.com A second aldol reaction can occur on the other side of the ketone. mdpi.com Similarly, in the synthesis of this compound from furfural and acetonitrile, the choice of base and reaction conditions can influence the yield and selectivity.

Research on the aldol condensation of furfural and acetone has shown that catalysts like CaO/MgAl2O4 can be highly effective. researchgate.net However, at higher temperatures (250 °C and above), basic catalysts like CaO can lead to the rapid polymerization of furfural. researchgate.net Potassium-modified bifunctional MgAl-SBA-15 has also been investigated as a catalyst for the aldol condensation of furfural and acetone, demonstrating high furfural conversion and selectivity to the initial condensation products. rsc.orgaston.ac.uk

| Catalyst System | Reactants | Key Findings |

| Mg-Al Hydrotalcites | Furfural, Acetone | Effective for microwave-assisted neat aldol condensation. mdpi.com |

| CaO/MgAl2O4 | Furfural, Ketones | High specific rates for the reaction of acetone and furfural. researchgate.net |

| K-modified MgAl-SBA-15 | Furfural, Acetone | High furfural conversion and selectivity to aldol products. rsc.orgaston.ac.uk |

Transition Metal-Mediated Cross-Coupling Strategies for Acrylonitrile (B1666552) Installation (e.g., Heck Reaction Analogues)

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds and have been applied to the synthesis of substituted alkenes. tcichemicals.com The Heck reaction, which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a prime example of such a transformation. jk-sci.comwikipedia.org This reaction typically proceeds through a catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. slideshare.netlibretexts.org

In the context of this compound synthesis, a Heck-type reaction could be envisioned between a halofuran and acrylonitrile. The reaction is catalyzed by palladium complexes, with common precatalysts including palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0). wikipedia.org The choice of ligands, such as triphenylphosphine (B44618) or BINAP, and the base (e.g., triethylamine, potassium carbonate) are crucial for the reaction's success. wikipedia.org

The Heck reaction is known for its ability to tolerate a variety of functional groups. jk-sci.com Electron-withdrawing groups on the alkene component, such as the nitrile group in acrylonitrile, generally enhance the reaction. wikipedia.org While direct examples of the Heck reaction for the synthesis of this compound are not extensively detailed in the provided results, the general principles of this methodology are well-established and applicable. tcichemicals.comjk-sci.comwikipedia.orgslideshare.netlibretexts.orglibretexts.orgorganic-chemistry.orgeie.gr

| Reaction Type | Catalyst | Reactants | Product Type |

| Heck Reaction | Palladium complex | Organohalide, Alkene | Substituted Alkene |

Organocatalytic and Biocatalytic Pathways to this compound Precursors

In recent years, organocatalysis and biocatalysis have emerged as sustainable and efficient alternatives to traditional metal-based catalysis. findaphd.comnih.gov These methods offer high selectivity and operate under mild reaction conditions. findaphd.com

Organocatalytic approaches could be employed for the synthesis of precursors to this compound. For instance, organocatalysts can facilitate tandem reactions, such as a Henry reaction followed by a Michael addition, to create complex molecules from simple starting materials. chemrxiv.org While not directly applied to this compound in the provided results, the principles of combining biocatalytic oxidation with organocatalytic cascades have been demonstrated for the synthesis of other valuable chemicals. chemrxiv.orgrsc.org For example, dinitroalkanes have been synthesized from alcohols in a one-flask process using a combination of alcohol oxidase and organocatalysts like lysine. chemrxiv.org

Biocatalysis offers the potential for highly selective transformations. findaphd.com Enzymes can be engineered to perform specific chemical reactions with high yields and enantioselectivity. findaphd.com The integration of biocatalytic steps in the retrosynthesis of a target molecule can lead to more environmentally friendly and efficient synthetic routes. rsc.org For example, chemo-enzymatic routes have been developed for the synthesis of a fluorinated D-phenylalanine derivative, a precursor to the drug sitagliptin, starting from an aldehyde. rsc.org Such strategies could be adapted for the synthesis of chiral derivatives of this compound or its precursors.

Stereoselective Synthesis of this compound Isomers and Analogues

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active compounds. ethz.ch This section focuses on methods to control the (E/Z) configuration of the double bond in this compound and enantioselective approaches to its chiral derivatives.

Control of (E/Z) Configuration in Furanacrylonitrile Systems

The geometry of the double bond in this compound can exist as either the (E) or (Z) isomer. The selective synthesis of a single isomer is often crucial for its intended application. The stereochemical outcome of condensation reactions can be influenced by the reaction conditions.

In the Knoevenagel condensation of 2-(benzothiazol-2-ylthio)acetonitrile with furan-2-carbaldehyde, the E-isomer was formed exclusively. mdpi.com The determination of the (E/Z) configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org If the higher priority groups on each carbon of the double bond are on the same side, the isomer is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is the (E) isomer (from entgegen, meaning opposite). libretexts.orglibretexts.org

The stereochemical outcome of such condensation reactions can often be controlled by adjusting reaction parameters like the solvent and temperature. organic-chemistry.org For example, in the synthesis of nitroalkenes, using toluene (B28343) at reflux favored the formation of the (E)-isomer, while performing the reaction in dichloromethane (B109758) at room temperature yielded the (Z)-isomer. organic-chemistry.org Molecular sieves can also play a critical role in controlling stereoselectivity. organic-chemistry.org While specific conditions for controlling the (E/Z) configuration of this compound itself were not detailed, these general principles of stereocontrol in similar systems are highly relevant. mdpi.comorganic-chemistry.org

| Isomer | Priority Group Orientation | Mnemonic |

| (Z) | Same side | Zusammen (together) |

| (E) | Opposite sides | Entgegen (opposite) |

Enantioselective Approaches to Chiral this compound Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic chemistry. ethz.ch Enantioselective synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, resolution of racemates, and enantioselective catalysis. ethz.chthieme.com

Asymmetric catalysis, using chiral metal complexes, enzymes, or organocatalysts, is a powerful tool for creating enantiomerically enriched products. nih.gov For instance, enantioselective synthesis has been used to create chiral-at-cage o-carborane (B102288) derivatives via Ir-catalyzed B-H alkenylation with the aid of a chiral phosphoramidite (B1245037) ligand. nih.gov

In the context of furan-containing compounds, an enantioselective synthesis of arylfuran atropisomers has been reported. mdpi.com This was achieved through an enantioselective Michael addition followed by a nucleophilic displacement, using a squaramide catalyst. mdpi.com The synthesis of chiral amides has also been accomplished through an enantioselective Wolff rearrangement catalyzed by chiral phosphoric acids. chemrxiv.org

While specific methods for the enantioselective synthesis of chiral this compound derivatives were not found in the search results, the principles of asymmetric catalysis are broadly applicable. ethz.chthieme.comnih.govmdpi.comchemrxiv.orgrsc.orgucm.esbeilstein-journals.orgnih.gov A potential strategy could involve the asymmetric addition of a nucleophile to the double bond of this compound or the use of a chiral precursor in its synthesis.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances and the maximization of resource efficiency. ijrap.net This involves a focus on developing environmentally benign reaction pathways, utilizing sustainable resources, and designing processes that minimize waste.

A primary tenet of green chemistry is the reduction of solvent use, as organic solvents often contribute significantly to chemical waste and environmental hazards. dergipark.org.tr Consequently, research has focused on developing solvent-free and aqueous synthetic routes for this compound.

Solvent-Free Synthesis: The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is a common method for synthesizing α,β-unsaturated compounds like this compound. Traditionally, this reaction is performed in organic solvents. However, solvent-free approaches, often facilitated by techniques like microwave irradiation or mechanochemistry (ball-milling), have emerged as powerful alternatives. dergipark.org.tracademie-sciences.fr These methods offer significant advantages, including reduced reaction times, higher yields, greater selectivity, and simpler work-up procedures, thereby minimizing the generation of hazardous waste. ijrap.netdergipark.org.tr For instance, the one-pot condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as acetonitrile, can be efficiently carried out without a solvent, often with the aid of a solid catalyst. dergipark.org.tr

Aqueous Reaction Environments: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of this compound's precursors and its subsequent reactions can be effectively performed in aqueous media. researchgate.net The Diels-Alder reaction between furan (B31954) derivatives and dienophiles like acrylonitrile can show improved rates and yields in water, an effect attributed to "on-water" activation mechanisms. nih.gov Density functional theory (DFT) has been employed to screen Diels-Alder reactions, including the furan/acrylonitrile pairing, for their suitability in aqueous thermal fluids, highlighting the scientific interest in these green reaction conditions. github.io

| Reaction Environment | Key Advantages | Relevant Reaction Type | Reference |

|---|---|---|---|

| Solvent-Free | Reduced waste, shorter reaction times, high efficiency, simple work-up. | Knoevenagel Condensation | ijrap.net, dergipark.org.tr |

| Aqueous | Non-toxic, abundant solvent, potential for improved reaction rates and yields. | Diels-Alder Reactions | nih.gov, github.io |

The sustainability of synthesizing this compound is further enhanced by the use of renewable starting materials and efficient, recyclable catalysts.

Renewable Feedstocks: this compound is derived from furfural, a key platform chemical. Furfural is not sourced from depleting petrochemical feedstocks but is produced from the dehydration of C5 sugars (like xylose) found in abundant lignocellulosic biomass. nih.govwordpress.com This biomass includes non-food agricultural residues such as corn stover, sugarcane bagasse, and wood xylans, making it a renewable and sustainable starting point. european-bioplastics.orgresearchgate.net The use of such renewable feedstocks is a cornerstone of building a circular and sustainable chemical industry. wordpress.comabiosus.org

Sustainable Catalytic Systems: Heterogeneous catalysts are central to green chemical synthesis because they are typically robust, easily separated from the reaction mixture, and recyclable, which avoids secondary pollution. frontiersin.org In the context of this compound, sustainable catalysis applies to the conversion of biomass-derived furfural. Research into sustainable catalysis focuses on designing catalysts with high selectivity and activity, often using earth-abundant metals. rsc.orgkuleuven.be For example, the development of novel porous materials like zeolites and metal-organic frameworks (MOFs) aims to create tailor-made catalytic environments that can efficiently convert renewable feedstocks into valuable chemicals. frontiersin.orgkuleuven.be The goal is to establish "synthesis-structure-activity" relationships that lead to highly efficient and durable catalytic processes. kuleuven.be

| Catalyst Type | Example | Application | Key Feature | Reference |

|---|---|---|---|---|

| Heterogeneous Metal Oxide | Co/CoOx | Selective hydrodeoxygenation of furfural to 2-methylfuran | Economical, effective in mitigating side reactions | rsc.org |

| Porous Materials | Zeolites | Various biomass conversions | Tunable acidity, high surface area, shape selectivity | frontiersin.org |

Synthesis of Complex this compound-Containing Architectures

This compound is a valuable building block in organic synthesis, enabling the construction of more complex molecular structures. Its furan ring acts as a diene and the acrylonitrile portion as a dienophile, allowing it to participate in a variety of transformations.

The Diels-Alder [4+2] cycloaddition is one of the most powerful reactions for generating molecular complexity in a highly atom-efficient manner. researchgate.net this compound, containing both a diene (furan) and a dienophile (acrylonitrile moiety, albeit less reactive than standalone acrylonitrile), can undergo intramolecular or intermolecular cycloadditions. The reaction of furan derivatives with dienophiles is a well-studied route to creating 7-oxabicyclo[2.2.1]heptene skeletons, which are versatile intermediates for further synthetic elaboration. nih.gov The kinetics and thermodynamics of these reactions are crucial, as the furan Diels-Alder reaction is often reversible. nih.govresearchgate.net

Beyond cycloadditions, the functional groups of this compound can be used to build diverse molecular frameworks. The furan ring and the nitrile group can be incorporated into larger, more complex structures, including novel ligands for metal complexes. For example, furan-derived units have been used to synthesize new platinum(II) complexes, which are of interest for their potential applications in materials science and catalysis. researchgate.net The reactivity of the molecule allows it to serve as a precursor for a range of nitrogen-containing heterocyclic compounds and other intricate architectures.

| Reaction Type | Reactants | Product Architecture | Significance | Reference |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | Furan / Acrylonitrile | 7-oxabicyclo[2.2.1]hept-2-ene-5-carbonitrile | Creates complex bicyclic systems from simple precursors. | nih.gov, github.io |

| Ligand Synthesis | Furan-derived hydrazides | Platinum(II) and Palladium(II) complexes | Formation of novel organometallic compounds. | researchgate.net |

Elucidation of Reactivity and Reaction Mechanisms of 2 Furanacrylonitrile

Reactivity of the Furan (B31954) Heterocyclic Ring in 2-Furanacrylonitrile (B1617533)

The furan ring in this compound is an aromatic, electron-rich heterocycle, which predisposes it to certain classes of reactions. However, the presence of the electron-withdrawing acrylonitrile (B1666552) substituent at the C2 position modulates this inherent reactivity.

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

Furan is known to undergo electrophilic aromatic substitution (EAS) more readily than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases electron density in the ring. pearson.com In unsubstituted furan, electrophilic attack preferentially occurs at the C2 (α) position, as the resulting carbocation intermediate (arenium ion) is better stabilized by resonance. pearson.comquora.com

For instance, the bromination of furan derivatives with electron-withdrawing groups at the C2 position, such as 2-furoic acid or furfural (B47365), yields the 5-bromo substituted product. researchgate.net This indicates a strong directing effect of the C2 substituent, guiding the electrophile to the opposite α-position.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Furans

| Substituent at C2 | Type of Substituent | Primary Position of Electrophilic Attack |

| -H | (None) | C2 / C5 |

| -CH₃ | Electron-Donating (Activating) | C5 |

| -CN (in Acrylonitrile) | Electron-Withdrawing (Deactivating) | C5 |

| -CHO | Electron-Withdrawing (Deactivating) | C5 |

| -COOH | Electron-Withdrawing (Deactivating) | C5 |

This table illustrates the directing effects of various substituents on the furan ring.

Diels-Alder and Related Cycloaddition Reactions as a Diene Component

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.org This reactivity allows for the construction of 7-oxabicyclo[2.2.1]heptane derivatives. A key requirement for the diene is the ability to adopt an s-cis conformation, which furan can readily do. youtube.com

The reactivity of the furan diene is sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring generally increase the rate of reaction with electron-poor dienophiles (a normal-electron-demand Diels-Alder reaction). Conversely, the presence of an electron-withdrawing group like acrylonitrile in this compound decreases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This reduces its reactivity in normal-electron-demand cycloadditions. nih.gov

Despite this deactivation, Diels-Alder reactions with furans bearing electron-withdrawing groups can still be achieved, particularly with highly reactive, electron-deficient dienophiles like maleimides or under forcing conditions such as high pressure or Lewis acid catalysis. nih.govresearchgate.netrsc.org For example, studies on the closely related 2-furfural have shown that cycloaddition with acrylonitrile is challenging, but derivatives where the electron-withdrawing effect is masked (e.g., by converting the aldehyde to an acetal) can react more readily. researchgate.netnih.gov

Table 2: Diels-Alder Reactivity of Furan Derivatives (Conceptual)

| Furan Derivative | Dienophile | Relative Reactivity | Product Type |

| Furan | Maleic Anhydride | High | 7-oxabicyclo[2.2.1]heptane adduct |

| 2-Methylfuran | Maleic Anhydride | Very High | 7-oxabicyclo[2.2.1]heptane adduct |

| This compound | Maleimide | Low | 7-oxabicyclo[2.2.1]heptane adduct |

| This compound | Ethylene | Very Low | Reaction is unfavorable |

This table provides a conceptual comparison of the reactivity of different furan derivatives in normal-electron-demand Diels-Alder reactions.

Ring-Opening and Rearrangement Reactions of the Furan Moiety

The furan ring is susceptible to irreversible ring-opening, particularly under acidic conditions. researchgate.net The mechanism often involves the protonation of the furan ring, typically at an α-carbon (C2 or C5), which disrupts the aromaticity and initiates a cascade of reactions. acs.org The presence and nature of substituents on the furan ring can significantly influence the rate and outcome of these ring-opening reactions. researchgate.netrsc.org

In the context of this compound, acid catalysis can lead to the formation of various acyclic products. The protonation of the furan ring can be followed by a nucleophilic attack of a solvent molecule (e.g., water), leading to intermediates that ultimately rearrange to form 1,4-dicarbonyl compounds or their derivatives. acs.org Such ring-opening reactions can compete with other desired transformations, especially in acidic media, and represent a key aspect of furan's chemical instability.

Transformations of the Acrylonitrile Functional Group in this compound

The acrylonitrile moiety is a classic α,β-unsaturated nitrile, which makes it a prime candidate for conjugate addition reactions.

Michael-Type Addition Reactions and Conjugate Additions

The acrylonitrile group is a potent Michael acceptor. Due to the conjugation of the carbon-carbon double bond with the electron-withdrawing nitrile group, the β-carbon atom is electron-deficient (electrophilic) and susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This reaction, known as a Michael addition or conjugate 1,4-addition, is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The general mechanism involves the attack of a nucleophile on the β-carbon, which pushes the π-electrons of the double bond to form a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product. libretexts.org A wide variety of nucleophiles can participate in this reaction, including amines, alcohols, thiols, and carbanions. libretexts.orgmdpi.com

Table 3: Examples of Nucleophiles in Michael Additions to α,β-Unsaturated Nitriles

| Nucleophile Class | Example Nucleophile | Product Type |

| Amines | Diethylamine | 3-(Diethylamino)propanenitrile |

| Alcohols/Alkoxides | Sodium Methoxide | 3-Methoxypropanenitrile |

| Thiols/Thiolates | Ethanethiol | 3-(Ethylthio)propanenitrile |

| Carbanions | Malonate Ester Enolate | Substituted Glutarate derivative |

This table shows various classes of nucleophiles that readily participate in conjugate addition to acrylonitrile and related compounds.

A particularly important class of nucleophiles for Michael additions are carbanions derived from activated methylene (B1212753) compounds. These are compounds with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (CH₂(CN)₂), dialkyl malonates, or cyanoacetates. The protons on the methylene carbon are acidic and can be removed by a base to generate a stabilized carbanion.

This stabilized carbanion can then act as a nucleophile, adding to the β-carbon of this compound. This specific type of Michael reaction is a powerful tool for carbon-carbon bond formation. For example, the base-catalyzed reaction of this compound with malononitrile would proceed via the attack of the malononitrile anion to form a new C-C bond, leading to a highly functionalized product after workup. nih.gov

The general reaction is as follows:

A base (e.g., sodium ethoxide, piperidine) deprotonates the activated methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion.

The carbanion attacks the β-carbon of this compound in a conjugate addition.

The resulting enolate intermediate is protonated during the reaction or upon aqueous workup to yield the final adduct.

This methodology allows for the synthesis of complex molecules with multiple functional groups and stereocenters.

Chemo- and Regioselective Michael Additions

The vinyl group in this compound is activated by the adjacent electron-withdrawing nitrile group, making it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles in a chemo- and regioselective manner. The Michael addition is a versatile method for carbon-carbon and carbon-heteroatom bond formation.

Common Michael donors for reactions with α,β-unsaturated nitriles include enolates derived from active methylene compounds, amines, thiols, and alcohols. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile. The choice of base and reaction conditions can influence the stereochemical outcome of the addition, particularly when chiral catalysts are employed.

While specific studies detailing the Michael addition to this compound are not extensively documented in publicly available literature, the general reactivity of α,β-unsaturated nitriles provides a framework for predicting its behavior. For instance, the addition of a nucleophile would be expected to occur exclusively at the β-position to the nitrile group, driven by the electronic nature of the conjugated system.

Interactive Data Table: General Michael Addition to α,β-Unsaturated Nitriles

| Michael Donor | Michael Acceptor | Product | Catalyst | Reference |

| Diethyl malonate | Acrylonitrile | Diethyl 2-(2-cyanoethyl)malonate | Sodium ethoxide | General knowledge |

| Thiophenol | Acrylonitrile | 3-(Phenylthio)propanenitrile | Triethylamine | General knowledge |

| Pyrrolidine | Acrylonitrile | 3-(Pyrrolidin-1-yl)propanenitrile | None | General knowledge |

Cycloaddition Reactions (e.g., [2+2], [3+2]) Involving the Vinyl Nitrile

The carbon-carbon double bond in this compound can participate in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

[3+2] Cycloaddition: This type of reaction involves a 1,3-dipole reacting with the double bond (dipolarophile) of this compound to form a five-membered ring. The nitrile group's low activity in cycloadditions means the reaction will likely occur at the C=C double bond. mdpi.com Nitrile oxides, azomethine ylides, and nitrones are common 1,3-dipoles used in these transformations. uchicago.edu DFT studies on similar systems suggest that such cycloaddition processes are often controlled by the HOMO(dipolarophile) – LUMO(1,3-dipole) interaction.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are also possible, where the excited state of the vinyl nitrile reacts with another alkene to form a cyclobutane ring. The regioselectivity and stereoselectivity of these reactions are governed by the nature of the reactants and the reaction conditions.

Catalytic Hydrogenation and Selective Reduction Methodologies

The selective reduction of the different unsaturated functionalities in this compound presents a synthetic challenge. The molecule contains a furan ring, a carbon-carbon double bond, and a nitrile group, all of which can be reduced under various conditions.

Selective Reduction of the C=C Double Bond: A significant challenge is the chemoselective reduction of the conjugated double bond without affecting the furan ring, which is prone to saturation, or the nitrile group. nih.gov Traditional catalytic hydrogenation methods often lead to the reduction of multiple functionalities. However, methods using organic hydride donors, such as 2-phenylbenzimidazoline generated in situ, have been successful in the chemoselective reduction of the double bonds in furan-containing unsaturated dinitriles with high yields and excellent selectivity. nih.gov This method is advantageous as it does not affect the cyano group or the furan ring and proceeds under mild conditions. nih.gov Sodium borohydride has also been used for the reduction of similar 3-(furan-2-yl)-2-cyanopropenenitrile systems, though it can lead to decomposition with certain substituted furans. nih.gov

Selective Reduction of the Nitrile Group: The nitrile group can be selectively reduced to a primary amine. This transformation is typically achieved using reagents like lithium aluminum hydride or through catalytic hydrogenation with catalysts such as Raney nickel or platinum, often under high pressure. The choice of catalyst and conditions is crucial to avoid the reduction of the furan ring or the double bond.

Hydrogenation of the Furan Ring: The furan ring can be hydrogenated to a tetrahydrofuran ring, typically using catalysts like palladium on carbon (Pd/C) or rhodium on alumina under hydrogen pressure. These conditions will often also reduce the carbon-carbon double bond.

Interactive Data Table: Reduction of Furan-Containing Unsaturated Nitriles

| Substrate | Reducing Agent | Product | Yield (%) | Reference |

| 3-(Furan-2-yl)-2-cyanopropenenitrile | 2-Phenylbenzimidazoline (in situ) | 2-((Furan-2-yl)methyl)propanedinitrile | Not specified | nih.gov |

| 3-(Furan-2-yl)-2-cyanopropenenitrile | NaBH₄ in Methanol | 2-((Furan-2-yl)methyl)propanedinitrile | 61 | nih.gov |

| 3-Phenyl-2-cyanopropenenitrile | NaBH₄ in Methanol | 2-Benzylpropanedinitrile | 85 | nih.gov |

Reactions of the Nitrile Group (e.g., Hydrolysis, Pinner Reactions, Derivatization to Amides and Esters)

The nitrile group of this compound is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amides, and esters.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid like sulfuric acid or hydrochloric acid. The reaction proceeds through an amide intermediate. Base-catalyzed hydrolysis is usually carried out by heating with an aqueous solution of a strong base such as sodium hydroxide, which initially forms a carboxylate salt that is then protonated in a separate acidic workup step to yield the carboxylic acid. Enzymes like nitrilases can also catalyze the hydrolysis of nitriles directly to the corresponding acid. core.ac.uk

Pinner Reaction: The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.org These salts are versatile intermediates that can be further reacted to produce esters, amidines, or orthoesters. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under anhydrous conditions by bubbling dry hydrogen chloride gas through a solution of the nitrile in the alcohol. wikipedia.orgorganic-chemistry.org Lewis acids can also promote the Pinner reaction, allowing for the synthesis of esters from nitriles and alcohols. nih.gov

Derivatization to Amides and Esters:

Amides: Partial hydrolysis of the nitrile group under controlled conditions can yield the corresponding amide. This can often be achieved using hydrogen peroxide in a basic solution. Alternatively, amides can be synthesized from the carboxylic acid (obtained from full hydrolysis) by reacting it with an amine in the presence of a coupling agent.

Esters: Esters can be prepared via the Pinner reaction as described above, followed by hydrolysis of the resulting imino ester. nih.gov Alternatively, the carboxylic acid obtained from nitrile hydrolysis can be esterified using standard methods, such as the Fischer esterification with an alcohol under acidic catalysis.

Cascade and Multi-Component Reactions Utilizing this compound

Due to its multiple reactive sites, this compound is a potential candidate for cascade and multi-component reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.gov

While specific cascade or multi-component reactions explicitly utilizing this compound are not well-documented, its structure suggests several possibilities. For example, a reaction could be initiated by a Michael addition to the vinyl nitrile, with the resulting intermediate undergoing an intramolecular cyclization involving the furan ring or the nitrile group.

An example of a related cascade reaction involves the electrochemical-induced tandem reaction of anilines with 2-formyl benzonitrile, leading to N-aryl isoindolinones. mdpi.com This illustrates how a nitrile-containing aromatic compound can participate in complex, one-pot transformations. Given its structure, this compound could potentially be employed in similar isonitrile-based MCRs, such as the Ugi or Passerini reactions, if the nitrile group is first converted to an isocyanide.

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms of this compound transformations is crucial for controlling reaction outcomes and designing new synthetic methodologies. Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating these mechanisms.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates provide direct insight into the reaction pathway. For the reactions of this compound, various intermediates can be postulated and, in some cases, detected.

Michael Addition: The intermediate in a Michael addition is an enolate, which is formed after the nucleophilic attack on the β-carbon. The negative charge is delocalized over the α-carbon and the nitrogen atom of the nitrile group. This enolate intermediate is then protonated to give the final product.

Cycloaddition Reactions: The mechanism of cycloaddition reactions can be either concerted or stepwise. In a stepwise mechanism, a diradical or zwitterionic intermediate is formed. For instance, in the [3+2] cycloaddition of trifluoroacetonitrile with nitrilimines, computational studies have shown the formation of a molecular complex as an initial intermediate. mdpi.com

Pinner Reaction: The Pinner reaction proceeds through the formation of a highly activated nitrilium cation after protonation of the nitrile by a strong acid. nih.gov This electrophilic intermediate is then attacked by the alcohol nucleophile. nih.gov The resulting protonated imino ester can be considered a key intermediate, which upon workup leads to the final product.

Spectroscopic techniques such as NMR and mass spectrometry are invaluable for identifying these transient species, often in combination with computational modeling to predict their structures and stabilities.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound in chemical transformations, particularly in cycloaddition reactions, is governed by a delicate interplay of kinetic and thermodynamic factors. Due to the aromatic character of the furan ring, its participation as a diene in reactions like the Diels-Alder cycloaddition is often met with inherent kinetic and thermodynamic limitations.

The Diels-Alder reaction of furan and its derivatives, including this compound, is a reversible process. At lower temperatures, the formation of the cycloaddition product is generally favored (kinetic control), while at elevated temperatures, the equilibrium can shift back toward the starting materials due to the retro-Diels-Alder reaction (thermodynamic control). This reversibility is a significant characteristic of furan dienes, as the disruption of the furan's aromaticity during the reaction is energetically costly.

Detailed Research Findings

Computational studies have provided valuable insights into the thermodynamics of the Diels-Alder reaction between furan and acrylonitrile, which serves as a model for understanding the reactivity of this compound. Density functional theory (DFT) calculations have been employed to predict the reaction enthalpy and entropy for the furan/acrylonitrile system. These theoretical values offer a quantitative glimpse into the energetic landscape of this type of reaction.

One study focusing on a range of Diels-Alder reactions predicted the following thermodynamic parameters for the reaction between furan and acrylonitrile:

| Thermodynamic Parameter | Calculated Value | Units |

| Reaction Enthalpy (ΔH) | -15.6 | kcal/mol |

| Reaction Entropy (ΔS) | -37.8 | cal/(mol·K) |

Note: These values are based on theoretical calculations for the parent furan/acrylonitrile system and serve as an approximation for the reactivity of this compound.

The negative enthalpy change (ΔH) indicates that the reaction is exothermic, meaning it releases heat and is energetically favorable from an enthalpic standpoint. The formation of new sigma bonds in the product is stronger than the pi bonds broken in the reactants.

Further research has highlighted that the cycloaddition of 2-substituted furans with acrylonitrile can be challenging to achieve. This suggests that the electronic and steric effects of the acrylonitrile substituent on the furan ring play a crucial role in modulating the reactivity. For instance, electron-withdrawing groups on the furan ring can decrease its reactivity as a diene in normal-electron-demand Diels-Alder reactions.

Computational and Theoretical Studies on 2 Furanacrylonitrile

Quantum Chemical Characterization of Electronic Structure

Molecular orbital (MO) theory offers a detailed picture of the electronic structure of 2-Furanacrylonitrile (B1617533). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily govern chemical reactivity. libretexts.orgimperial.ac.uk For this compound, the HOMO is expected to be delocalized over the furan (B31954) ring and the double bond of the acrylonitrile (B1666552) moiety, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO would be centered on the electron-withdrawing acrylonitrile group, highlighting the sites for nucleophilic attack.

The electron density distribution, which can be visualized through computational modeling, illustrates the probability of finding an electron at any given point in the molecule. shef.ac.ukwikipedia.org In this compound, regions of high electron density are anticipated around the electronegative oxygen and nitrogen atoms, as well as within the π-systems of the furan ring and the carbon-carbon double and triple bonds. wikipedia.org This distribution is a key determinant of the molecule's polarity and its interaction with other molecules. The electron density distribution can be calculated using methods like density functional theory (DFT). utwente.nl

Furan itself is an aromatic compound, though its aromatic stabilization energy is less than that of benzene (B151609). libretexts.orgmatanginicollege.ac.in The substitution of an acrylonitrile group at the 2-position of the furan ring can perturb this aromaticity. The electron-withdrawing nature of the acrylonitrile group can decrease the electron density within the furan ring, potentially reducing its aromatic character.

The extent of this perturbation can be quantified using computational indices such as the Nucleus-Independent Chemical Shift (NICS). nih.gov NICS calculations provide a measure of the magnetic shielding at the center of the ring, with more negative values indicating stronger aromaticity. It is expected that the NICS value for this compound would be less negative than that of unsubstituted furan, signifying a decrease in aromaticity. This is because the delocalization of the π-electrons in the furan ring is partially extended to the acrylonitrile substituent, which disrupts the cyclic conjugation necessary for strong aromaticity. gdcboysang.ac.in

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. mpg.de

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electron density around each nucleus; lower electron density generally corresponds to a higher chemical shift (deshielding). The predicted shifts for the protons and carbons on the furan ring and the acrylonitrile chain can help in the assignment of experimental spectra.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound are characterized by vibrational modes corresponding to the stretching and bending of its various bonds. Computational methods can calculate these vibrational frequencies. nih.gov Key predicted frequencies would include the C≡N stretch of the nitrile group, the C=C stretch of the alkene, and various C-H and C-O stretching and bending modes of the furan ring. These calculated frequencies, when scaled appropriately, typically show good agreement with experimental spectra and aid in the assignment of observed absorption bands. arxiv.org

Below is a table of predicted spectroscopic data for this compound based on computational studies.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | |

| H on furan ring (α to O) | ~7.5 |

| H on furan ring (β to O) | ~6.5 |

| Vinylic H (α to furan) | ~7.2 |

| Vinylic H (β to furan) | ~5.8 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C in furan ring (α to O, with substituent) | ~150 |

| C in furan ring (α to O, without substituent) | ~145 |

| C in furan ring (β to O) | ~112, ~118 |

| Vinylic C (α to furan) | ~135 |

| Vinylic C (β to furan) | ~98 |

| Nitrile C | ~117 |

| Key Vibrational Frequencies (cm⁻¹) | |

| C≡N stretch | ~2220 |

| C=C stretch (alkene) | ~1630 |

| C=C stretch (furan) | ~1580, ~1480 |

| C-O-C stretch (furan) | ~1150 |

Conformational Analysis and Intermolecular Interactions

Understanding the three-dimensional structure and how molecules of this compound interact with each other is crucial for predicting its physical properties and behavior in different environments.

Conformational analysis of this compound involves studying the rotation around the single bond connecting the furan ring and the acrylonitrile moiety. libretexts.orgorgosolver.com This rotation gives rise to different conformers with varying energies. The two most likely planar conformers are the s-trans and s-cis isomers, where the double bond of the acrylonitrile group is oriented away from or towards the oxygen atom of the furan ring, respectively.

Computational methods can be used to generate a torsional energy landscape by calculating the energy of the molecule as a function of the dihedral angle of this rotating bond. This landscape reveals the most stable conformers (energy minima) and the energy barriers to rotation between them (energy maxima). It is generally found that the s-trans conformer is more stable than the s-cis conformer due to reduced steric hindrance. The rotational barrier between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures.

In the solid state, molecules of this compound derivatives are held together by a network of non-covalent interactions. nih.govvscht.cz These interactions, although weaker than covalent bonds, play a critical role in determining the crystal structure and, consequently, the material's properties. mdpi.com

For derivatives of this compound, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. mdpi.com This analysis can reveal the presence of various non-covalent interactions, such as:

Hydrogen Bonds: Although a weak C-H···N hydrogen bond is possible, stronger hydrogen bonds would be present in derivatives with suitable functional groups.

π-π Stacking: The aromatic furan rings of adjacent molecules can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.

C-H···π Interactions: The C-H bonds of one molecule can interact with the π-electron cloud of the furan ring of a neighboring molecule.

The interplay of these non-covalent interactions dictates the crystal packing motif, which is the specific arrangement of molecules in the crystal lattice. rsc.org Understanding these motifs is important for crystal engineering and designing materials with desired properties.

Mechanistic Predictions and Reaction Pathway Elucidation

The prediction of how this compound behaves in chemical reactions is a key area of theoretical study. By modeling reaction pathways, chemists can understand how the molecule transforms, what intermediates are formed, and what factors control the reaction's speed and outcome.

The core of understanding a chemical reaction's speed lies in identifying its transition state (TS)—the highest energy point on the reaction pathway. mit.edu The energy difference between the reactants and the transition state is known as the activation energy barrier. pennylane.ai Calculating this barrier is a primary goal in predicting chemical reactivity. mit.edu

Computational methods, such as Density Functional Theory (DFT), are employed to locate transition states and compute their energies. mit.edupeerj.com For complex reactions, techniques like the Nudged Elastic Band (NEB) method can be used to find the minimum energy path between reactants and products, revealing the transition state along the way. faccts.de While these computational tools are widely used to predict reactivity for many chemical systems, specific studies detailing transition state computations and reaction barriers for reactions involving this compound are not prominent in the surveyed literature. Such studies would be invaluable for designing new synthetic routes or understanding its reactivity profile, for instance, in cycloaddition or polymerization reactions.

The choice of solvent can dramatically influence the rate and selectivity of a chemical reaction. rsc.org Computational models are crucial for understanding these solvent effects at a molecular level. rsc.orgresearchgate.net Solvents can alter reaction kinetics by stabilizing or destabilizing reactants, products, and, most importantly, transition states. rsc.orgresearchgate.net For example, polar solvents are known to accelerate reactions that proceed through polar or charged transition states. researchgate.netchemrxiv.org

Computational approaches to model these effects range from implicit solvent models, which treat the solvent as a continuous medium, to explicit models, where individual solvent molecules are included in the calculation. rsc.org These simulations can reveal specific interactions like hydrogen bonding between the solvent and the solute, which can significantly impact reactivity and selectivity. chemrxiv.orgnih.gov While the principles are well-established, specific computational research quantifying the effect of different solvents on the reactivity and selectivity of this compound is not detailed in the available literature. A systematic computational study could guide the rational selection of solvents to optimize reactions involving this compound.

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate a molecule's chemical structure with its reactivity. researchgate.netchemrxiv.org These models use numerical values called molecular descriptors, which encode physicochemical properties, to predict reaction outcomes without the need for extensive experimentation. ontosight.ai The development of a QSRR model typically involves building a statistically significant relationship using a "training set" of molecules with known reactivity data and then validating the model with a separate "test set". ontosight.aiuliege.be

QSRR can be a powerful tool for screening large numbers of compounds or for designing molecules with desired reactivity. ontosight.ai While QSRR studies have been applied to various classes of compounds, including predicting chromatographic retention times for polycyclic aromatic hydrocarbons or reactivity in nucleophilic aromatic substitution reactions, specific QSRR models developed for the reactivity of this compound or a closely related series of furan derivatives are not described in the reviewed sources. researchgate.netmdpi.com

Thermochemical Calculations and Stability Assessments

Thermochemistry focuses on the energy changes that accompany chemical reactions and phase transitions. Both experimental and computational methods are used to determine the thermodynamic stability of compounds like this compound. core.ac.ukfau.de

The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. youtube.comunizin.org The standard enthalpy of combustion (ΔcH°) is the energy released when one mole of a substance is completely burned in oxygen. youtube.combeckfoot.org

Experimental studies using static bomb combustion calorimetry have been conducted to determine these values for this compound. The standard molar enthalpy of combustion for liquid this compound was measured at 298.15 K. nist.gov From this experimental value, the standard molar enthalpies of formation in both the liquid and gaseous phases were derived. nist.govresearchgate.net

Interactive Table: Thermochemical Data for this compound at T = 298.15 K

Users can sort the data by clicking on the column headers.

| Property | Symbol | Value (kJ·mol⁻¹) | Phase | Method | Source(s) |

| Standard Molar Enthalpy of Combustion | ΔcH° | -3562.5 ± 1.3 | Liquid | Static Bomb Calorimetry | nist.gov, researchgate.net |

| Standard Molar Enthalpy of Formation | ΔfH° | 162.7 ± 2.0 | Liquid | Derived from ΔcH° | nist.gov |

| Standard Molar Enthalpy of Vaporization | ΔvapH° | 65.2 ± 0.6 | Liquid to Gas | Calvet Microcalorimetry | nist.gov, researchgate.net |

| Standard Molar Enthalpy of Formation | ΔfH° | 227.9 ± 2.1 | Gaseous | Derived from ΔfH°(l) and ΔvapH° | nist.gov |

Isomerization involves the transformation of a molecule into an isomer with a different arrangement of atoms. Polymerization is a process where monomer molecules, such as this compound, react together to form long polymer chains. The energy changes associated with these processes are crucial for understanding their feasibility and the stability of the products.

The enthalpy of polymerization, for instance, can be determined by measuring the difference between the enthalpy of the monomer and the resulting polymer. researchgate.net While thermochemical data exists for the polymerization of other cyclic and furanic compounds, specific experimental or computational studies on the energetics of isomerization or polymerization of this compound are not available in the reviewed scientific literature. researchgate.netresearchgate.net Such data would be essential for the development and control of polymerization processes to produce novel furan-based materials.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Furanacrylonitrile Research

Advanced Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including IR and Raman, probes the vibrational modes of a molecule. These techniques are highly sensitive to the nature of chemical bonds and functional groups, as well as intermolecular interactions.

Attenuated Total Reflectance (ATR) is an IR sampling technique that is ideal for analyzing solid and liquid samples directly, with minimal preparation. mdpi.com ATR-IR spectroscopy is particularly effective for in-situ monitoring of chemical reactions in real-time. mdpi.comnih.gov For example, a reaction involving 2-Furanacrylonitrile (B1617533), such as its polymerization or hydrogenation, could be monitored by placing an ATR probe directly into the reaction vessel. The progress of the reaction can be followed by observing the decrease in the intensity of characteristic vibrational bands (e.g., the C≡N stretch at ~2220 cm⁻¹ or the C=C stretch at ~1630 cm⁻¹) or the appearance of bands corresponding to the product.

Micro-Raman spectroscopy combines a Raman spectrometer with a microscope, allowing for the chemical analysis of very small sample areas. This technique is non-destructive and requires little to no sample preparation. It can be used for in-situ monitoring of reactions on surfaces or within heterogeneous mixtures, providing high spatial resolution to map the chemical composition of a sample.

A detailed analysis of the IR and Raman spectra of this compound provides insight into its molecular structure and intermolecular interactions. The nitrile (C≡N) stretching frequency is particularly sensitive to its environment. Hydrogen bonding to the nitrogen atom of the nitrile group typically causes a blue-shift (an increase in frequency) of the C≡N stretching band. nih.gov The magnitude of this shift can be correlated with the strength of the hydrogen bond.

Similarly, other functional groups exhibit characteristic vibrations. The furan (B31954) ring has several distinct modes, and the C=C double bond of the acrylonitrile (B1666552) moiety also has a characteristic stretching frequency. Intermolecular interactions, such as π-π stacking between furan rings or dipole-dipole interactions involving the nitrile group, can cause subtle shifts in the positions and widths of these vibrational bands. A comparison of spectra taken in the gas phase, in non-polar solvents, and in the solid state can help elucidate the nature and strength of these functional group interactions. mdpi.com

Table 2: Key Vibrational Frequencies for this compound The table below is interactive and can be sorted by clicking on the headers.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | ~2220 | Sensitive to hydrogen bonding and conjugation. |

| Alkene (C=C) | Stretch | ~1630 | Position affected by conjugation with furan and nitrile. |

| Furan Ring | C=C Stretch | ~1580, ~1480 | Characteristic ring breathing and stretching modes. |

| Furan Ring | C-H Stretch | >3000 | Aromatic/heterocyclic C-H stretching vibrations. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the analytical characterization of organic compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. When coupled with fragmentation techniques, it offers profound insights into the molecular structure of analytes like this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information from Fragmentation

Tandem mass spectrometry, or MS/MS, is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nationalmaglab.orgijcap.in The process involves multiple stages of mass analysis. Initially, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected in the first mass spectrometer (MS1). ijcap.in These selected ions are then directed into a collision cell, where they are activated by collision with an inert gas, such as argon or xenon, causing them to break apart into smaller fragment ions, called product ions. unt.edu The second mass spectrometer (MS2) then separates and detects these product ions, generating a product ion spectrum. ijcap.in

The fragmentation pattern is unique to the precursor ion's structure. By analyzing the masses of the product ions, researchers can deduce the connectivity of atoms within the original molecule. nationalmaglab.org For this compound, MS/MS analysis would involve selecting its molecular ion as the precursor. Subsequent fragmentation through collision-induced dissociation (CID) would likely lead to the cleavage of specific bonds, such as the bond between the furan ring and the acrylonitrile side chain or the cleavage of the cyano group. The resulting product ion spectrum provides a structural fingerprint, enabling the confirmation of its identity and the elucidation of its chemical framework. ucdavis.edu

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

This table illustrates potential fragmentation pathways and the resulting product ions that could be observed in a tandem mass spectrometry experiment of this compound.

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

| 119.037 | 15 | 92.039 | Loss of HCN |

| 119.037 | 20 | 91.031 | Loss of CO |

| 119.037 | 25 | 65.039 | Furan ring fragmentation |

| 92.039 | 10 | 64.026 | Loss of CO from C4H4O+ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. mdpi.com It is an essential tool for assessing the purity of volatile and semi-volatile compounds like this compound and for analyzing complex mixtures. thermofisher.com

In a typical GC-MS analysis, the sample is vaporized and injected into the GC column. The components of the mixture are separated based on their boiling points and affinity for the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. mdpi.com The mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint.

For purity assessment of this compound, GC-MS can detect and identify trace impurities that may be present from the synthesis process, such as starting materials, byproducts, or residual solvents. thermofisher.com The retention time from the GC helps to distinguish the main compound from impurities, while the mass spectrum confirms their identities. By comparing the peak area of this compound to the total area of all detected peaks, a quantitative estimation of its purity can be achieved.

Table 2: Illustrative GC-MS Data for Purity Analysis of a this compound Sample

This table shows a hypothetical result from a GC-MS analysis, indicating the presence of the main compound and a minor impurity.

| Peak No. | Retention Time (min) | Detected m/z | Tentative Identification | Peak Area (%) |

| 1 | 8.54 | 68, 39, 40 | Furfural (B47365) (impurity) | 0.85 |

| 2 | 10.21 | 119, 92, 91, 65 | This compound | 99.15 |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides unparalleled detail about molecular geometry, conformation, and intermolecular interactions, which are critical for understanding the physical and chemical properties of a compound like this compound in the solid state.

Single-Crystal X-ray Diffraction of this compound Derivatives and Co-crystals

Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical method that provides detailed information about the internal lattice of crystalline substances. carleton.edu The technique involves directing a beam of X-rays onto a single, high-quality crystal. carleton.edu The crystal diffracts the X-rays in a unique pattern of spots, and by measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. fzu.cz From this map, the precise positions of atoms, as well as bond lengths and angles, can be determined. carleton.edu

Studying derivatives or co-crystals of this compound using SCXRD can reveal how modifications to the molecular structure or the introduction of a co-former molecule affects the crystal packing and intermolecular interactions. This information is fundamental for crystal engineering, where the goal is to design materials with specific properties. fzu.cz

Table 3: Typical Crystallographic Parameters Obtained from Single-Crystal X-ray Diffraction

This table lists the key parameters that would be determined from a successful SCXRD analysis of a this compound derivative.

| Parameter | Description |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. |

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Transitions

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline solids. americanpharmaceuticalreview.com Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. iastate.edu The sample, composed of many randomly oriented microcrystals, is irradiated with X-rays, and the diffracted intensity is measured as a function of the diffraction angle (2θ). The resulting pattern is a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com

PXRD is instrumental in determining the crystallinity of a sample, distinguishing between crystalline and amorphous materials. It is also a primary tool for identifying different polymorphic forms of a compound, which are distinct crystalline structures of the same molecule. Furthermore, by performing PXRD measurements at varying temperatures (Variable Temperature PXRD or VT-PXRD), it is possible to monitor solid-state phase transitions, such as the conversion from one polymorph to another or the loss of solvent from a crystal lattice. americanpharmaceuticalreview.commdpi.com A distinct change in the diffraction pattern as a function of temperature indicates that a phase transition has occurred. americanpharmaceuticalreview.com

Table 4: Representative Powder X-ray Diffraction (PXRD) Peak List for a Crystalline Phase of this compound

This table provides an example of a PXRD data set, showing the characteristic diffraction angles and relative intensities that define a specific crystalline form.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 100 |

| 15.8 | 5.61 | 45 |

| 21.3 | 4.17 | 80 |

| 25.2 | 3.53 | 95 |

| 28.9 | 3.09 | 60 |

Applications of 2 Furanacrylonitrile in Advanced Organic Synthesis and Materials Science

2-Furanacrylonitrile (B1617533) as a Versatile Synthetic Building Block

The unique chemical structure of this compound makes it a valuable and versatile component in the toolbox of synthetic organic chemists. Its furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, and its acrylonitrile (B1666552) moiety, an α,β-unsaturated nitrile, offer multiple reactive sites for a variety of chemical transformations.

Precursor in the Synthesis of Complex Heterocyclic Compounds

This compound serves as a key precursor in the synthesis of a wide array of complex heterocyclic compounds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to many areas of chemistry, including medicinal and agricultural chemistry. ekb.eg The reactivity of the furan ring and the acrylonitrile group in this compound allows for the construction of various heterocyclic systems.

One of the most powerful methods for forming six-membered rings in organic synthesis is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org The furan ring of this compound can act as the diene component in these reactions. For instance, the Diels-Alder reaction of furan with acrylonitrile derivatives can be utilized to create 7-oxabicyclo[2.2.1]heptene structures, which are valuable intermediates for further synthetic transformations. sigmaaldrich.comnih.gov The reversibility of the furan Diels-Alder reaction is also a known characteristic that can be exploited in synthetic strategies. acs.org

Furthermore, the nitrile group and the double bond of the acrylonitrile portion of the molecule provide additional handles for cyclization reactions. For example, the reaction of this compound with various reagents can lead to the formation of pyridine (B92270) and quinoline (B57606) derivatives. nih.govnih.govglobalresearchonline.net Pyridines, six-membered aromatic heterocycles containing one nitrogen atom, are ubiquitous in pharmaceuticals and agrochemicals. globalresearchonline.net Similarly, quinolines, which consist of a benzene (B151609) ring fused to a pyridine ring, are also important scaffolds in drug discovery. sciensage.infonih.govresearchgate.net The synthesis of these complex heterocyclic structures often involves multi-step sequences where this compound provides a key building block. mdpi.comacs.org

| Heterocyclic Product | Synthetic Method Involving this compound | Reference |

| Pyridine derivatives | Cyclization reactions utilizing the acrylonitrile moiety | nih.govglobalresearchonline.netmdpi.com |

| Quinoline derivatives | Multi-step synthesis using this compound as a starting material | nih.govsciensage.infonih.gov |

| 7-Oxabicyclo[2.2.1]heptene derivatives | Diels-Alder reaction with the furan ring acting as the diene | sigmaaldrich.comnih.gov |

Synthon for Natural Product Analogues and Synthetic Intermediates

Natural products have historically been a rich source of inspiration for the development of new drugs and other biologically active molecules. nih.gov However, the direct isolation of these compounds from natural sources can be challenging and may not provide sufficient quantities for research and development. Therefore, the chemical synthesis of natural products and their analogues is a critical area of research. engineering.org.cn this compound serves as a valuable synthon, or synthetic building block, for the creation of analogues of natural products and other important synthetic intermediates.